
Technical Monograph: 4-Chloro-2-
methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzaldehyde

CAS No.: 53581-86-5

Cat. No.: B1590457 Get Quote

Executive Summary
4-Chloro-2-methoxybenzaldehyde (CAS 54788-17-9) is a high-value pharmacophore

intermediate used extensively in the synthesis of small-molecule kinase inhibitors and

neuroactive agents. Distinguished by its ortho-methoxy substitution, this scaffold offers unique

electronic properties—combining the electron-withdrawing nature of the chloro group with the

electron-donating methoxy moiety—to modulate lipophilicity and metabolic stability in drug

candidates. This guide outlines the critical parameters for its synthesis, handling, and

application in medicinal chemistry.

Chemical Profile & Physical Properties[1][2][3][4][5]
[6][7]
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Property Specification

Molecular Formula C₈H₇ClO₂

Molecular Weight 170.59 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 70–75 °C

Boiling Point ~268 °C (at 760 mmHg)

Solubility
Soluble in DMSO, Methanol, DCM, Ethyl

Acetate; Insoluble in water

pKa
N/A (Non-ionizable under physiological

conditions)

Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies
Route A: Nucleophilic Aromatic Substitution (SNAr) –
Preferred
This method is favored in GMP environments due to its high regioselectivity and yield

compared to electrophilic aromatic substitution.

Precursor: 2-Fluoro-4-chlorobenzaldehyde

Reagent: Sodium Methoxide (NaOMe)

Solvent: Methanol (anhydrous)

Conditions: 50 °C, 3 hours

Protocol:

Charge a reaction vessel with 2-fluoro-4-chlorobenzaldehyde (1.0 eq) and anhydrous

methanol.
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Add NaOMe (1.05 eq, 25% wt solution in MeOH) dropwise while maintaining internal

temperature < 30 °C.

Heat the mixture to 50 °C and stir for 3 hours. Monitor conversion via HPLC (Target: < 0.5%

starting material).

Workup: Concentrate to 50% volume. Dilute with water and extract with ethyl acetate.

Purification: Recrystallization from hexanes/EtOAc yields the product as off-white needles

(Yield: >75%).

Route B: Vilsmeier-Haack Formylation – Classic
Suitable for laboratory-scale synthesis where 3-chloroanisole is the starting material.

Precursor: 3-Chloroanisole

Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)[1][2]

Mechanism: Electrophilic attack of the chloroiminium ion at the para-position relative to the

methoxy group (sterically favored over ortho).

2-Fluoro-4-chlorobenzaldehyde NaOMe / MeOH
(SNAr)

3-Chloroanisole POCl3 / DMF
(Vilsmeier-Haack)

4-Chloro-2-methoxybenzaldehyde
(CAS 54788-17-9)

  >75% Yield
High Regioselectivity

  Moderate Yield
Isomer separation req.
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Figure 1: Comparative synthetic routes. Route A (top) offers superior regiocontrol compared to

Route B (bottom).

Medicinal Chemistry Applications
Kinase Inhibitor Development
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The 4-chloro-2-methoxy phenyl motif is a "privileged scaffold" in kinase inhibition. The methoxy

group functions as a hydrogen bond acceptor, often interacting with the hinge region of kinases

(e.g., BTK, CDK4/6), while the chlorine atom fills hydrophobic pockets (gatekeeper residues),

enhancing potency and selectivity.

Neuropharmacology (Dopamine Modulation)
Research indicates that derivatives of this aldehyde exhibit antipsychotic properties.[3]

Mechanism: Inhibition of Tyrosine Hydroxylase (the rate-limiting enzyme in dopamine

synthesis).[3]

Effect: Reduction of downstream dopamine levels, offering a potential pathway for treating

schizophrenia and bipolar disorders without direct receptor antagonism.

Reactivity & Functionalization
The aldehyde functionality serves as a versatile "handle" for divergent synthesis:

Reductive Amination: Reaction with primary amines + NaBH(OAc)₃

Secondary amines (common in GPCR ligands).

Knoevenagel Condensation: Reaction with malononitrile

Acrylonitriles (Michael acceptors for covalent inhibition).

4-Chloro-2-methoxybenzaldehyde

Reductive Amination
(R-NH2, NaBH(OAc)3)

Knoevenagel Condensation
(Malononitrile, Base)

Oxidation
(NaClO2, H2O2)

Benzylamines
(GPCR Ligands)

Acrylonitriles
(Covalent Kinase Inhibitors)

Benzoic Acids
(Peptidomimetics)
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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for drug discovery.

Analytical Characterization
To ensure the integrity of your starting material, verify against these spectral standards:

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
δ 10.28 (s, 1H): Aldehyde proton (-CHO). Distinctive singlet, highly deshielded.

δ 7.72 (d, J=8.2 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).

δ 7.25 (d, J=1.8 Hz, 1H): Aromatic proton at C3 (ortho to methoxy). Shielded by the OMe

group.

δ 7.15 (dd, J=8.2, 1.8 Hz, 1H): Aromatic proton at C5. Shows coupling to both C6 and C3.

δ 3.94 (s, 3H): Methoxy protons (-OCH₃). Strong singlet.

Infrared (IR) Spectroscopy
1685 cm⁻¹: C=O Stretch (Strong, Aldehyde).

1250 cm⁻¹: C-O-C Asymmetric Stretch (Aryl ether).

810 cm⁻¹: C-Cl Stretch.

Safety & Handling (GHS Classification)
Signal Word:WARNING
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Hazard Code Description Precaution

H302 Harmful if swallowed Do not eat/drink in lab.

H312 Harmful in contact with skin
Wear nitrile gloves (min

0.11mm).

H315/H319 Causes skin/eye irritation Use chemical safety goggles.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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